4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid

Physical Organic Chemistry pKa Structure-Activity Relationship

4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid is a rigid, polycyclic scaffold featuring an ethynyl (–C≡CH) and a carboxylic acid (–COOH) functional group anchored to a bicyclo[2.2.2]octane cage. This three-dimensional core, with the substituents positioned at the bridgehead 1- and 4-positions, creates a spatially constrained molecule with a well-defined geometry that is distinct from planar aromatic or flexible aliphatic alternatives.

Molecular Formula C11H14O2
Molecular Weight 178.23
CAS No. 94994-34-0
Cat. No. B3389986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid
CAS94994-34-0
Molecular FormulaC11H14O2
Molecular Weight178.23
Structural Identifiers
SMILESC#CC12CCC(CC1)(CC2)C(=O)O
InChIInChI=1S/C11H14O2/c1-2-10-3-6-11(7-4-10,8-5-10)9(12)13/h1H,3-8H2,(H,12,13)
InChIKeySTYILKNLWBCLDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid (CAS 94994-34-0) Procurement Specifications


4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid is a rigid, polycyclic scaffold featuring an ethynyl (–C≡CH) and a carboxylic acid (–COOH) functional group anchored to a bicyclo[2.2.2]octane cage [1]. This three-dimensional core, with the substituents positioned at the bridgehead 1- and 4-positions, creates a spatially constrained molecule with a well-defined geometry that is distinct from planar aromatic or flexible aliphatic alternatives . Its unique structure positions it as a valuable building block in medicinal chemistry and materials science for the construction of molecular rotors and conformationally restricted analogs [2].

Why 4-Ethynylbicyclo[2.2.2]octane-1-carboxylic Acid Cannot Be Interchanged with Similar Bicyclic Scaffolds


While the bicyclo[2.2.2]octane class is valued for its rigidity, direct substitution with a different 4-substituted analog—such as the 4-trifluoromethyl, 4-methoxycarbonyl, or the des-carboxyl 1-ethynyl derivative—is not possible without fundamentally altering the molecular properties and downstream reactivity [1]. The combination of the terminal alkyne and the carboxylic acid on the same bridgehead positions is critical. The alkyne provides a reactive handle for 'click' chemistry and Sonogashira couplings, while the carboxylic acid enables amide or ester formation, a dual orthogonal functionality absent in simpler analogs . The specific electronic and steric environment created by this exact substitution pattern dictates the compound's utility in applications like molecular rotor synthesis, where asymmetry and precise geometry are paramount [2].

Quantitative Differentiation of 4-Ethynylbicyclo[2.2.2]octane-1-carboxylic acid


Enhanced Acidity vs. Unsubstituted Bicyclo[2.2.2]octane-1-carboxylic Acid

The ethynyl substituent significantly increases the acidity of the carboxylic acid. The target compound has an experimental pKa of 4.68, which is notably lower (more acidic) than the unsubstituted bicyclo[2.2.2]octane-1-carboxylic acid, which has a predicted pKa of 4.89 [1]. This difference is attributed to the electron-withdrawing inductive effect of the ethynyl group, which stabilizes the conjugate base [2].

Physical Organic Chemistry pKa Structure-Activity Relationship

Increased Lipophilicity vs. Unsubstituted Bicyclo[2.2.2]octane-1-carboxylic Acid

The introduction of the ethynyl group markedly increases the compound's lipophilicity. The target compound has a calculated LogP of 2.27 [1], which is significantly higher than the unsubstituted bicyclo[2.2.2]octane-1-carboxylic acid (LogP 2.21) [2]. This increase can enhance membrane permeability and alter the compound's pharmacokinetic profile in drug discovery programs.

Lipophilicity Drug Design Physicochemical Properties

Limited Aqueous Solubility and High Thermal Stability

The compound's rigid, hydrophobic core results in very low aqueous solubility of 0.8 mg/mL at 25°C, which is a critical parameter for biological assay design and formulation . In contrast, its thermal stability is high, with decomposition only observed at temperatures exceeding 200°C, making it suitable for reactions requiring elevated temperatures .

Solubility Stability Formulation

Essential Precursor for Asymmetric Molecular Rotors

The mono-carboxylic acid, mono-ethynyl functionalization is uniquely suited for the synthesis of asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane (BCO) rotators. This is a key advantage over the simpler 1-ethynylbicyclo[2.2.2]octane, which lacks the necessary second reactive group for further functionalization, or the symmetrical di-acid/di-ethynyl analogs that cannot be easily desymmetrized [1]. The target compound serves as a crucial intermediate for creating polyrotors with precisely controlled structures [1].

Materials Science Molecular Rotors Supramolecular Chemistry

Specific Synthetic Route and Yield Data

A validated synthetic route to the target compound involves a multi-step sequence with reported yields for each stage: a palladium-catalyzed alkynylation (62%), followed by oxidation (45%), and finally ester hydrolysis (78%) to afford the free acid . This route leverages the unique reactivity of the bicyclic scaffold and contrasts with the simpler, single-step functionalization required for analogs like 4-(trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid, which can be purchased directly [1].

Synthetic Methodology Process Chemistry Yield Optimization

Targeted Applications for 4-Ethynylbicyclo[2.2.2]octane-1-carboxylic Acid


Synthesis of Asymmetric Molecular Rotors

This compound is the optimal starting material for constructing asymmetric 1,4-bis(ethynyl)bicyclo[2.2.2]octane (BCO) cores. The orthogonal reactivity of the ethynyl and carboxylic acid groups allows for sequential, site-selective functionalization, enabling the creation of complex 'polyrotors' with controlled motion in crystalline arrays [1]. This is a key differentiator from symmetrical analogs that require more complex desymmetrization strategies.

Medicinal Chemistry Scaffold for pKa and Lipophilicity Tuning

In drug discovery, the bicyclo[2.2.2]octane cage is a known bioisostere for phenyl rings, offering a three-dimensional, saturated alternative. The specific substitution pattern of this compound provides a precise pKa (4.68) and LogP (2.27) [2]. These properties can be leveraged to fine-tune the physicochemical profile of lead candidates, improving solubility and membrane permeability compared to unsubstituted analogs [3].

Click Chemistry Building Block

The terminal alkyne is a robust handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and other 'click' reactions. The carboxylic acid simultaneously provides a site for amide coupling, allowing the rapid and modular assembly of complex, bicyclic-containing libraries for biological screening. This dual functionality is absent in simpler alkyne-only scaffolds [1].

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